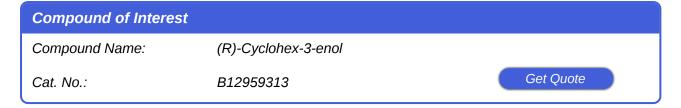


# Spectroscopic Profile of (R)-Cyclohex-3-enol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule **(R)-Cyclohex-3-enol**. The information presented is essential for the identification, characterization, and quality control of this compound in research and development settings. The data provided is for the racemic mixture, cyclohex-3-en-1-ol, as the spectroscopic properties of the individual enantiomers are identical in a non-chiral environment.

### **Spectroscopic Data Summary**

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cyclohex-3-en-1-ol.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Cyclohex-3-en-

	_
4	
_	-01
-	VI

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.68	m	2H	-CH=CH-
3.85	m	1H	-CH(OH)-
2.22 - 1.55	m	7H	Ring CH <sub>2</sub> , -OH



Note: The spectrum of the (R)-enantiomer will be identical. In a chiral solvent or with a chiral derivatizing agent, peak splitting may be observed for a racemic mixture.

### Table 2: 13C NMR Spectroscopic Data for Cyclohex-3-en-

**1-0** 

Chemical Shift (ppm)	Assignment
127.1	-CH=CH-
67.2	-CH(OH)-
31.8	Ring CH <sub>2</sub>
24.9	Ring CH <sub>2</sub>
19.3	Ring CH <sub>2</sub>

Note: The spectrum of the (R)-enantiomer will be identical.

## Table 3: Infrared (IR) Spectroscopy Data for Cyclohex-3-

<u>en-1-ol</u>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3330	Broad, Strong	O-H stretch (alcohol)
3025	Medium	=C-H stretch (alkene)
2915, 2840	Strong	C-H stretch (alkane)
1650	Medium	C=C stretch (alkene)
1065	Strong	C-O stretch (secondary alcohol)

# Table 4: Mass Spectrometry (MS) Data for Cyclohex-3-en-1-ol



m/z	Relative Intensity	Assignment
98	M+ (Molecular Ion)	[C <sub>6</sub> H <sub>10</sub> O] <sup>+</sup>
80	High	[M - H <sub>2</sub> O] <sup>+</sup>
79	High	[M - H <sub>2</sub> O - H]+
67	Base Peak	[C₅H7] <sup>+</sup>
54	Moderate	[C <sub>4</sub> H <sub>6</sub> ] <sup>+</sup>

#### **Experimental Protocols**

The following are representative experimental protocols for obtaining the spectroscopic data presented above.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A sample of **(R)-Cyclohex-3-enol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard. The <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher). For <sup>1</sup>H NMR, the spectral width is typically set from 0 to 10 ppm. For <sup>13</sup>C NMR, the spectral width is typically set from 0 to 220 ppm. Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

### Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-transform infrared (FTIR) spectrometer. A neat liquid sample of **(R)-Cyclohex-3-enol** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl<sub>4</sub>) can be used in a liquid cell. A background spectrum is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000 to 400 cm<sup>-1</sup>.

#### Mass Spectrometry (MS)

Mass spectral data is commonly acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **(R)**-



**Cyclohex-3-enol** in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., DB-5 or equivalent). The eluting compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

#### **Visualizations**

#### **Molecular Structure and Atom Numbering**

Caption: Molecular structure of (R)-Cyclohex-3-enol with atom numbering for NMR correlation.

#### **General Spectroscopic Analysis Workflow**



Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of (R)-Cyclohex-3-enol.

To cite this document: BenchChem. [Spectroscopic Profile of (R)-Cyclohex-3-enol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12959313#spectroscopic-data-nmr-ir-ms-for-r-cyclohex-3-enol]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com